molecular formula C26H20ClN3O6 B11287391 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11287391
M. Wt: 505.9 g/mol
InChI Key: RNOPQOIJINBNIN-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound featuring a benzofuro[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Acetamide Group: This step usually involves amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological pathways makes it a promising drug candidate.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating biological pathways. This can lead to effects such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide
  • 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the 2,4-dimethoxyphenyl group. This structural feature can influence its biological activity and chemical reactivity, making it distinct in its class.

benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4-dimethoxyphenyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H20ClN3O6

Molecular Weight

505.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H20ClN3O6/c1-34-17-11-12-19(21(13-17)35-2)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31)

InChI Key

RNOPQOIJINBNIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)OC5=CC=CC=C53)OC

Origin of Product

United States

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